molecular formula C8H10BrCl2N3 B2870177 (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride CAS No. 2305252-70-2

(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride

Cat. No.: B2870177
CAS No.: 2305252-70-2
M. Wt: 298.99
InChI Key: YMPJZYZRLAKFCR-UHFFFAOYSA-N
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Description

“(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride” is a chemical compound with the molecular weight of 299 . It is a solid substance at room temperature . It is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 1,2-dihydro-5-imidazo [1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate was synthesized in 5 steps from 6-bromoimidazo [1,2-a] pyridine using [2- 14 C] cyanoacetamide as the source of the radiolabel .


Molecular Structure Analysis

The IUPAC name for this compound is (6-bromoimidazo [1,2-a]pyridin-2-yl)methanamine dihydrochloride . The InChI code is 1S/C8H8BrN3.2ClH/c9-6-1-2-8-11-7 (3-10)5-12 (8)4-6;;/h1-2,4-5H,3,10H2;2*1H .


Chemical Reactions Analysis

The compound is used in organic syntheses and as pharmaceutical intermediates . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 299 . It is slightly soluble in water .

Scientific Research Applications

Chemical Synthesis and Characterization

Chemical synthesis and characterization of imidazole and alkylamine ligated iron complexes provide insights into the coordination chemistry relevant to dihydroporphyrin-containing proteins. These studies, employing magnetic circular dichroism spectroscopy, offer foundational knowledge that could be applicable to understanding and manipulating compounds like "(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride" for specific research needs (Huff et al., 1993).

Catalysis

The synthesis of benzimidazoles and quinoxalines from aromatic diamines and alcohols through iridium-catalyzed acceptorless dehydrogenative alkylation represents a significant application in the pharmaceutical and chemical industries. This process showcases the compound's potential role in facilitating novel synthetic pathways for creating N-heteroaromatics, which are crucial in drug development and material science (Hille, Irrgang, & Kempe, 2014).

Antibacterial Activity

Research on new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives incorporating pyridine, thiazole, and pyrazole ring systems has revealed significant antibacterial activities. The synthesis of these compounds underscores the potential biomedical applications of "this compound" related structures in developing new antimicrobial agents (Althagafi & Abdel‐Latif, 2021).

Novel Molecular Scaffolds

The development of novel molecular scaffolds for medicinal chemistry is another area where compounds like "this compound" find application. Research into the synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines from 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine demonstrates the utility of such compounds in creating diverse libraries for drug discovery (Schmid, Schühle, & Austel, 2006).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, related compounds have been studied for their anticonvulsant properties . Particularly, compounds carrying hydrogen bond donor groups, viz. hydroxyl and amine moieties, exhibited complete protection against seizure .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

(6-bromoimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3.2ClH/c9-6-1-2-8-11-7(3-10)5-12(8)4-6;;/h1-2,4-5H,3,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPJZYZRLAKFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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